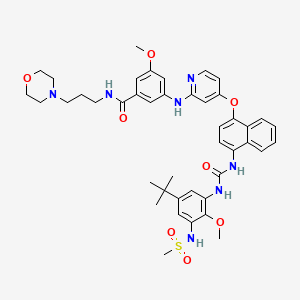

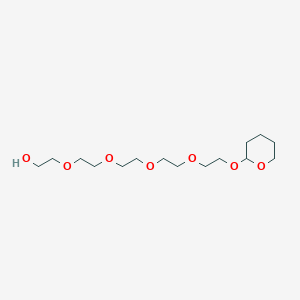

3-((4-((4-(3-(5-(tert-Butyl)-2-methoxy-3-(methylsulfonamido)phenyl)ureido)naphthalen-1-yl)oxy)pyridin-2-yl)amino)-5-methoxy-N-(3-morpholinopropyl)benzamide

Vue d'ensemble

Description

TOP1362 is a Narrow Spectrum Kinase Inhibitors Demonstrate Promise for the Treatment of Dry Eye Disease and Other Ocular Inflammatory Disorders. TOP1362 strongly inhibited the kinase targets p38α, Syk, Src, and Lck, blocked the rise in p38α expression in hyperosmolar Chang cells, and potently reduced inflammatory cytokine release in cellular models of innate and adaptive immunities. In the EIU model, TOP1362 dose-dependently attenuated the LPS-induced rise in inflammatory cell infiltration and ocular cytokine levels with efficacy comparable to that of dexamethasone.

Applications De Recherche Scientifique

Structure-Activity Relationships

- Research on similar compounds, such as BIRB 796, an inhibitor of p38alpha MAP kinase, involves understanding the structural components critical for binding and inhibition. The tert-butyl group in these compounds is essential for binding in the kinase's lipophilic domain. These insights help in drug development for treating autoimmune diseases (Regan et al., 2003).

Anticancer Evaluation

- Phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share structural similarities, have shown potent cytotoxic activity against various human cancer cell lines, such as A549, HeLa, and MCF‐7. These compounds demonstrate low toxicity in normal human kidney cells and induce apoptosis and cell cycle arrest, making them potential agents against cancer (Ravichandiran et al., 2019).

Synthesis of Polybenzoquinazolines

- The synthesis of benzoquinazolines and related compounds from intermediates like 4-(2-hydroxyphenyl)-5-(naphthalen-1-yl)pyrimidines involves intramolecular dehydration of photocyclization. This process, which produces water as the only by-product, is beneficial for environmentally friendly synthetic methods (Wei et al., 2016).

Renin Inhibitors

- Benzimidazole derivatives, structurally related to the queried compound, have been developed as potent and orally bioavailable renin inhibitors. These compounds interact with the S3 pocket of the enzyme and show plasma renin inhibition, highlighting their potential in treating conditions related to renin activity (Tokuhara et al., 2018).

PET Imaging Agents

- Carbon-11 labeled naphthalene-sulfonamides, similar in structure, have been synthesized for PET imaging of human CCR8. These compounds show potential in visualizing biological processes in vivo, beneficial for diagnosing and monitoring diseases (Wang et al., 2008).

Photoluminescence Studies

- Europium (III) ternary complexes with β-diketones and nitrogen heterocyclic ligands, related in structure to the compound of interest, exhibit photoluminescence. This property is crucial in materials science, particularly for applications in lighting and display technologies (Wang et al., 2013).

Propriétés

Numéro CAS |

1630203-25-6 |

|---|---|

Nom du produit |

3-((4-((4-(3-(5-(tert-Butyl)-2-methoxy-3-(methylsulfonamido)phenyl)ureido)naphthalen-1-yl)oxy)pyridin-2-yl)amino)-5-methoxy-N-(3-morpholinopropyl)benzamide |

Formule moléculaire |

C43H51N7O8S |

Poids moléculaire |

825.982 |

Nom IUPAC |

3-((4-((4-(3-(5-(tert-butyl)-2-methoxy-3-(methylsulfonamido)phenyl)ureido)naphthalen-1-yl)oxy)pyridin-2-yl)amino)-5-methoxy-N-(3-morpholinopropyl)benzamide |

InChI |

InChI=1S/C43H51N7O8S/c1-43(2,3)29-24-36(40(56-5)37(25-29)49-59(6,53)54)48-42(52)47-35-12-13-38(34-11-8-7-10-33(34)35)58-31-14-16-44-39(27-31)46-30-22-28(23-32(26-30)55-4)41(51)45-15-9-17-50-18-20-57-21-19-50/h7-8,10-14,16,22-27,49H,9,15,17-21H2,1-6H3,(H,44,46)(H,45,51)(H2,47,48,52) |

Clé InChI |

NIMKGKUGIJVPTM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(NC(NC2=C(C=CC=C3)C3=C(OC4=CC=NC(NC5=CC(OC)=CC(C(NCCCN6CCOCC6)=O)=C5)=C4)C=C2)=O)=C(OC)C(NS(=O)(C)=O)=C1 |

Apparence |

Solid powder |

Pureté |

>97% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TOP1362; TOP-1362; TOP 1362; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)

![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B611352.png)

![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)